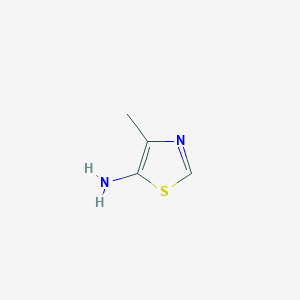

4-Methyl-1,3-thiazol-5-amine

Description

Properties

IUPAC Name |

4-methyl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-4(5)7-2-6-3/h2H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHFLJOHGQJKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of 4-Methyl-1,3-thiazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 4-Methyl-1,3-thiazol-5-amine. As a key heterocyclic building block, this compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. This document consolidates predicted and analogous experimental data to serve as a foundational resource. We address the notable scarcity of public data for this specific isomer and provide reasoned analysis based on well-characterized structural analogues. Particular emphasis is placed on its potential as a synthetic intermediate, its spectroscopic signature, and critical handling considerations for laboratory use.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs, such as the antibiotic Cefditoren, highlights its importance.[3] Thiazole derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1]

This compound, specifically, represents a versatile bifunctional molecule. The primary amine at the C5 position serves as a crucial nucleophilic handle for diversification, while the thiazole core provides a stable, aromatic, and bioisosterically relevant framework. This guide aims to provide the in-depth technical knowledge required for its effective utilization in a research and development setting.

Molecular Structure and Identification

The core structure consists of a five-membered thiazole ring substituted with a methyl group at position 4 and a primary amine group at position 5. It is an isomer of the more commonly available 2-amino-4-methylthiazole and 2-amino-5-methylthiazole.

It is critical to note that this compound is not a widely cataloged commercial chemical, and its CAS Number is not definitively established in major databases. It is primarily encountered as a synthetic intermediate. Data for its dihydrochloride salt is available, which is often more stable for storage.[4]

Figure 1: 2D Structure of this compound.

Physicochemical Properties

Direct experimental data for the free base is limited. The following table includes data for its dihydrochloride salt and predicted values or data from its close isomer, 2-amino-5-methylthiazole, for comparison.

| Property | Value | Source / Comment |

| IUPAC Name | This compound | - |

| Molecular Formula | C₄H₆N₂S | - |

| Molecular Weight | 114.17 g/mol | Calculated |

| CAS Number | Not definitively assigned | Often prepared in situ |

| Appearance | Predicted: Off-white to brown solid | Based on isomers like[5] |

| Melting Point | ~93 °C / 199.4 °F (for isomer 2-amino-5-methylthiazole) | [5] |

| Boiling Point | Not available | Likely decomposes |

| Solubility | Soluble in polar organic solvents (Ethanol, DMSO) | Based on related structures[6] |

| pKa | Estimated 4-5 | Typical for aromatic amines |

| Dihydrochloride Salt MW | 187.09 g/mol (as C₄H₆N₂S·2HCl) | [4] |

Spectroscopic Profile (Predicted)

No definitive, published spectra for this compound are readily available. The following data is predicted based on fundamental principles and spectral data from structural isomers.[7][8][9][10] This profile is crucial for confirming the identity of the compound after synthesis.

| Technique | Predicted Data | Rationale and Interpretation |

| ¹H NMR | δ ~8.4-8.6 (s, 1H, H2), δ ~3.5-4.5 (br s, 2H, NH₂), δ ~2.3-2.5 (s, 3H, CH₃) | The thiazole proton at C2 is deshielded. The amine protons are typically broad and exchangeable with D₂O. The methyl group appears as a sharp singlet in the aromatic methyl region. |

| ¹³C NMR | δ ~150-155 (C2), δ ~140-145 (C4), δ ~125-130 (C5), δ ~15-18 (CH₃) | C2 is adjacent to two heteroatoms and is most downfield. C4 and C5 are quaternary carbons within the aromatic ring. The methyl carbon signal is upfield. |

| IR Spectroscopy | 3400-3200 cm⁻¹ (N-H stretch, two bands), 1650-1600 cm⁻¹ (N-H bend), 1580-1500 cm⁻¹ (C=N, C=C ring stretch), 1250-1000 cm⁻¹ (C-N stretch) | The two N-H stretching bands are characteristic of a primary amine. The ring stretching vibrations confirm the heterocyclic aromatic core. |

| Mass Spectrometry | M⁺ at m/z = 114. Key fragments at m/z 87 (loss of HCN), m/z 73 (loss of CH₃CN). | The molecular ion peak confirms the molecular weight. Fragmentation patterns involving the loss of neutral molecules like hydrogen cyanide are characteristic of nitrogen-containing heterocycles. |

Synthesis and Reactivity

Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the exocyclic amino group.

-

Nucleophilicity: The C5-amino group readily participates in reactions with electrophiles, such as acylation, alkylation, sulfonation, and formation of Schiff bases with aldehydes and ketones.

-

Binucleophilic Potential: Like other aminoazoles, it can act as a 1,3-binucleophile in multicomponent reactions, where both the exocyclic amine and the N1 ring nitrogen can participate.[11]

-

Ring Stability: The thiazole ring is aromatic and generally stable, but the C5 position can be susceptible to electrophilic substitution if the amino group is first protected. The stability of aminothiazoles can be a concern; some derivatives have been shown to be unstable in DMSO stock solutions over time, potentially leading to dimerization or degradation.[12]

Plausible Synthetic Pathway

A common route to functionalized 5-aminothiazoles involves a multi-step sequence starting from a readily available β-ketoester, following the principles of the Hantzsch thiazole synthesis and subsequent functional group interconversion.[2][13]

Figure 2: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Research

The title compound is not an active pharmaceutical ingredient itself but rather a valuable starting material. Its utility lies in providing a decorated thiazole core that can be elaborated into more complex molecules with therapeutic potential.

-

Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, it serves as an ideal fragment for screening against biological targets.

-

Scaffold for Focused Libraries: The nucleophilic amine allows for parallel synthesis of amide or sulfonamide libraries, enabling rapid exploration of structure-activity relationships (SAR).

-

Protein-Protein Interaction (PPI) Modulators: 5-Aminothiazole scaffolds have been identified as novel ligands that can modulate the PPI-related functions of enzymes like prolyl oligopeptidase (PREP), which is implicated in neurodegenerative diseases.[14]

-

Bioisostere: The thiazole ring is often used as a bioisostere for phenyl, pyridine, or other aromatic systems to modulate physicochemical properties like solubility, metabolism, and target engagement.

Safety, Handling, and Stability

No specific safety data sheet (SDS) exists for this compound. The following guidance is based on the SDS for the structural isomer 2-amino-5-methylthiazole.[5]

-

Hazards: Harmful if swallowed (Acute oral toxicity, Category 4). May cause damage to organs (specifically the liver) through prolonged or repeated exposure. Very toxic to aquatic life.[5]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

-

Stability Concern: Researchers should be aware of potential instability issues, particularly in DMSO solution.[12] It is recommended to use freshly prepared solutions or store stock solutions frozen at -20°C or below for short periods. Re-analysis of compound identity and purity is advised if solutions are stored for extended durations at room temperature.

Example Experimental Protocol: N-Acylation

This protocol details a representative procedure for the acylation of the C5-amino group, a common first step in elaborating the scaffold.

Protocol: Synthesis of N-(4-Methyl-1,3-thiazol-5-yl)acetamide

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification (Liquid-Liquid): Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

Characterization: Confirm the structure and purity of the resulting N-(4-Methyl-1,3-thiazol-5-yl)acetamide using NMR, IR, and Mass Spectrometry, comparing the data to the expected spectroscopic profile.

Figure 3: Experimental workflow for the N-acylation of this compound.

References

-

ChemBK. 4-methyl-5-nitro-1,3-thiazol-2-amine. [Link]

-

Gothwal, S., et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC, NIH. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of. [Link]

-

Myöhänen, T. T., et al. (2013). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Journal of Medicinal Chemistry. [Link]

-

PubChem. (4-Methyl-1,3-thiazol-5-yl)methanol. [Link]

-

PubChem. 4-Ethyl-5-methyl-1,3-thiazol-2-amine. [Link]

-

Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, MDPI. [Link]

-

PubChem. 2-Amino-5-methylthiazole. [Link]

-

Pamungkas, K. K. P. (2017). The Chemistry of 5-aminothiazole and its derivatives. University of Groningen. [Link]

-

ResearchGate. Selected IR and 1 H NMR data for the aminothiazole compounds.... [Link]

-

Jäckel, C., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, PMC, NIH. [Link]

-

ResearchGate. Synthesis of 5‐aminothiazole‐4‐carboxylates. [Link]

-

SpectraBase. 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). Heterocycles. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

Panek-Krzyśko, M., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Dihydrochloride | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. 2-Amino-5-methylthiazole(7305-71-7) 13C NMR [m.chemicalbook.com]

- 10. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies | MDPI [mdpi.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiazole synthesis [organic-chemistry.org]

- 14. 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-1,3-thiazol-5-amine and its Derivatives

An Introduction to a Niche Thiazole: Navigating Identification and Synthesis

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1] Among the vast family of thiazole derivatives, 4-methyl-1,3-thiazol-5-amine represents a specific substitution pattern of significant interest for synthetic and medicinal chemists. However, a dedicated CAS (Chemical Abstracts Service) number for this precise free base is not readily found in major chemical databases, suggesting it is a niche compound that is not widely commercially available. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, expected properties, and potential applications of this compound, drawing upon established knowledge of closely related 5-aminothiazole derivatives.

Core Identifiers and Physicochemical Properties

While a specific CAS number for the free base of this compound is elusive, we can predict its fundamental identifiers and properties based on its structure.

| Identifier | Predicted Value |

| IUPAC Name | This compound |

| Chemical Formula | C₄H₆N₂S |

| Molecular Weight | 114.17 g/mol |

| Canonical SMILES | CC1=C(N)SC=N1 |

| InChI Key | InChIKey=ZJQSJCTZJHGXQF-UHFFFAOYSA-N |

The properties of aminothiazoles can vary significantly based on their substitution patterns. Generally, they are crystalline solids with good solubility in organic solvents. The presence of the amino group imparts basicity to the molecule, allowing for the formation of salts with various acids.

Strategic Synthesis of 5-Aminothiazoles

The synthesis of the 5-aminothiazole scaffold is a well-established area of organic chemistry. Several named reactions can be adapted to produce this compound. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

The Hantzsch Thiazole Synthesis

A cornerstone in thiazole synthesis, the Hantzsch reaction, typically involves the condensation of an α-haloketone with a thioamide.[2][3][4][5] While the classic Hantzsch synthesis is primarily used for 2-aminothiazoles, modifications can be envisioned to target the 5-amino isomer. A plausible, albeit less common, variation could involve the reaction of a suitably functionalized thioamide with an α-haloacetonitrile.

Conceptual Hantzsch-type Workflow for this compound

Caption: A plausible modified Gewald-type reaction pathway.

Spectroscopic Characterization

The structural elucidation of a novel compound like this compound would rely heavily on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics can be anticipated. [6][7][8][9][10][11][12]

| Technique | Expected Features |

|---|---|

| ¹H NMR | - A singlet for the methyl protons (CH₃) around 2.2-2.5 ppm. - A broad singlet for the amine protons (NH₂) that may be exchangeable with D₂O. - A singlet for the thiazole ring proton (C2-H) in the aromatic region. |

| ¹³C NMR | - A signal for the methyl carbon around 15-20 ppm. - Signals for the thiazole ring carbons, with the carbon bearing the amino group (C5) shifted upfield compared to the others. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - C=N and C=C stretching vibrations characteristic of the thiazole ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 114.17. - Fragmentation patterns typical of thiazole rings, including cleavage of the ring and loss of small neutral molecules. [13]|

Biological and Pharmacological Significance

Thiazole derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. [14][15][16]The 2-aminothiazole moiety, in particular, is a well-known pharmacophore present in several approved drugs. [17]While specific biological data for this compound is not available, its structural similarity to other biologically active aminothiazoles suggests it could be a valuable scaffold for drug discovery.

The amino group at the 5-position provides a key handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be explored for a variety of therapeutic targets. [18][19]

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound and its derivatives. Heterocyclic amines, as a class, can have varying toxicity profiles, and some are known to be mutagenic or carcinogenic. [20][21][22][23] General Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, follow standard laboratory procedures for cleaning up chemical spills. Dispose of waste in accordance with local, state, and federal regulations.

Given the lack of specific toxicity data, it is prudent to treat this compound with a high degree of caution, assuming it may be hazardous.

Conclusion

This compound represents an intriguing yet under-documented member of the aminothiazole family. While its definitive identification through a CAS number remains a challenge, this guide provides a robust framework for its synthesis, characterization, and potential exploration in medicinal chemistry. By leveraging established synthetic methodologies and understanding the general properties of related compounds, researchers can confidently approach the investigation of this and other novel thiazole derivatives, paving the way for new discoveries in drug development and materials science.

References

- Geetha Priya, C., et al. "A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES." Asian Journal of Research in Chemistry and Pharmaceutical Sciences, vol. 6, no. 2, 2018, pp. 73-80.

- Khodair, Ahmed I., et al. "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas." Molecules, vol. 18, no. 1, 2013, pp. 1043-55.

- Singh, Dhananjay, et al. "An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics." FABAD Journal of Pharmaceutical Sciences, vol. 48, no. 3, 2023, pp. 205-21.

- Ayati, Adile, et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules, vol. 26, no. 23, 2021, p. 7323.

- Mallia, Carl J., et al. "Thiazole formation through a modified Gewald reaction." Beilstein Journal of Organic Chemistry, vol. 11, 2015, pp. 978-85.

- Mallia, Carl J., et al. "Thiazole formation through a modified Gewald reaction.

-

"Hantzsch Thiazole Synthesis." Chem Help ASAP, .

- Bramley, Susan E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987, pp. 639-43.

- Sarkis, George Y., and Subhi Al-Azawe. "Preparation and spectral characterization of substituted 2-aminothiazoles.

- Abbas, Sabri K., et al. "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction." Molecules, vol. 15, no. 3, 2010, pp. 1507-16.

- PubChem. "4-Methyl-5-(2-hydroxyethyl)thiazole." PubChem, National Center for Biotechnology Information, pubchem.ncbi.nlm.nih.gov/compound/1136.

- Liu, Yang, and Yong-Lai Feng. "Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake." Critical Reviews in Food Science and Nutrition, vol. 63, no. 18, 2023, pp. 3145-60.

- Sharma, Anjna, et al. "An Overview of Thiazole Derivatives and its Biological Activities." Journal of Drug Delivery and Therapeutics, vol. 13, no. 9, 2023, pp. 132-40.

- Al-dujaili, Loay H. "Recent Development in the Synthesis of Thiazoles." Current Organic Synthesis, vol. 19, no. 4, 2022, pp. 364-80.

- Kumar, G. V., et al. "Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety." Journal of Chemistry, vol. 2013, 2013, p. 542078.

- Early, James, et al. "Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis." ACS Infectious Diseases, vol. 2, no. 1, 2016, pp. 58-67.

- Sharma, Dr. Rakesh, et al. "THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS." JETIR, vol. 11, no. 7, 2024.

-

"The Hantzsch Thiazole Synthesis." ResearchGate, .

- "Aminothiazole." NIST WebBook, National Institute of Standards and Technology, webbook.nist.gov/cgi/cbook.cgi?ID=C96504&Mask=200.

-

Mallia, Carl J., et al. "Thiazole formation through a modified Gewald reaction." Scilit, .

-

"Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives." ResearchGate, .

- Pathak, Khyatiben V., et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, vol. 30, no. 6, 2023, pp. 2-19.

- Li, Jian-Feng, et al. "Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives." Archiv der Pharmazie, vol. 343, no. 11, 2010, pp. 624-32.

- Zhong, Shihua, et al. "Progress in the Synthesis of 5-Aminothiazole Derivatives." Chinese Journal of Organic Chemistry, vol. 32, no. 2, 2012, pp. 230-38.

- Ghorbani-Vaghei, Ramin, and Zinatossadat Hossaini. "Synthesis of some new 5- substituted of." Journal of Chemical and Pharmaceutical Research, vol. 4, no. 1, 2012, pp. 147-52.

-

"bmse000355 4-methyl-5-thiazoleethanol." BMRB, .

-

"4-Methylthiazole(693-95-8) 1H NMR spectrum." ChemicalBook, .

-

"Examples of Biologically Active Compounds that Incorporate Acylamino-1,3-thiazoles." ResearchGate, .

- Abdel-Maksoud, Mai S., et al. "Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies." Molecules, vol. 27, no. 19, 2022, p. 6586.

- Al-Amiery, Ahmed A., et al. "Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations." ACS Omega, vol. 6, no. 48, 2021, pp. 32549-60.

- Glavač, D., et al. "Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials." Molecules, vol. 27, no. 1, 2022, p. 288.

- Reva, Igor, et al. "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies." Molecules, vol. 24, no. 1, 2019, p. 119.

- Wagner, Teddy, et al. "Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem, vol. 15, no. 19, 2020, pp. 1826-31.

- Sharma, V. P., et al. "13 C-NMR Studies of Some Heterocyclically Substituted." Asian Journal of Chemistry, vol. 18, no. 1, 2006, pp. 1-6.

- Shirude, Prajakta S., et al. "Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents." PLoS ONE, vol. 11, no. 5, 2016, p. e0155099.

-

"5-(2-Hydroxyethyl)-4-methylthiazole(137-00-8) 1H NMR." ChemicalBook, .

-

"Gewald Reaction." Organic Chemistry Portal, .

- Fayed, Eman A., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, vol. 26, no. 5, 2021, p. 1449.

- Liu, Yang, and Yong-Lai Feng. "Heterocyclic Amines in Meat and Meat Products: Occurrence, Formation, Mitigation, Health Risks and Intervention." Critical Reviews in Food Science and Nutrition, vol. 63, no. 20, 2023, pp. 4415-32.

- "Heterocyclic amine formation in meat." Wikipedia, en.wikipedia.

- Rather, Sajad A., et al. "Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts." Foods, vol. 10, no. 12, 2021, p. 3045.

- Fayed, Eman A., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Semantic Scholar, 2021.

- Mali, Dhanshri R., et al. "Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent." Asian Journal of Organic & Medicinal Chemistry, vol. 5, no. 1, 2020, pp. 45-50.

- Lengsfeld, K. G., et al. "Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides." Molecules, vol. 26, no. 2, 2021, p. 393.

- Svozil, Daniel, et al. "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole." Molecules, vol. 26, no. 21, 2021, p. 6489.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. researchgate.net [researchgate.net]

- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. bmse000355 4-methyl-5-thiazoleethanol at BMRB [bmrb.io]

- 9. 4-Methylthiazole(693-95-8) 1H NMR spectrum [chemicalbook.com]

- 10. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. 5-(2-Hydroxyethyl)-4-methylthiazole(137-00-8) 1H NMR spectrum [chemicalbook.com]

- 13. Aminothiazole [webbook.nist.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. jetir.org [jetir.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]

- 23. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-1,3-thiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for 4-Methyl-1,3-thiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes data from structurally analogous compounds to provide a robust, predictive framework for its characterization using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Understanding these spectroscopic signatures is crucial for confirming molecular identity, assessing purity, and elucidating structure-activity relationships during the synthesis and development of novel therapeutic agents.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound belongs to the thiazole family, a class of sulfur and nitrogen-containing heterocyclic compounds that are integral scaffolds in a multitude of pharmaceuticals.[1] The unique electronic properties and bonding capabilities of the thiazole ring make it a privileged structure in drug design. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where even minor structural variations can lead to significant changes in biological activity and toxicity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's atomic arrangement and connectivity.

This guide is structured to provide not just the predicted data, but also the scientific rationale behind these predictions, drawing from established principles of spectroscopy and available data on closely related structures.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the methyl group, the amine protons, and the proton on the thiazole ring.

Expected Chemical Shifts (δ) in ¹H NMR:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Justification and Comparative Analysis |

| -CH₃ | 2.2 - 2.5 | Singlet | The methyl group attached to the thiazole ring is expected to resonate in this region. For instance, the methyl group in 4-methylthiazole has been reported around 2.47 ppm.[2] The presence of the adjacent amine group at the 5-position may induce a slight shift. |

| -NH₂ | 3.5 - 5.0 (broad) | Singlet (broad) | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In many aminothiazole derivatives, this signal appears as a broad singlet that can exchange with D₂O.[3] |

| H-2 | 8.0 - 8.5 | Singlet | The proton at the 2-position of the thiazole ring is in a relatively electron-deficient environment, leading to a downfield chemical shift. In 4-methyl-5-formylthiazole, the H-2 proton appears at 8.95 ppm, though the electron-donating amine group in our target molecule would likely shift this signal slightly upfield.[4] |

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons as it can slow down the exchange rate, resulting in sharper signals.

-

Instrument Setup: The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of at least 300 MHz to ensure adequate signal dispersion.

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. The spectrum is then referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show four distinct signals corresponding to the four carbon atoms in the molecule.

Expected Chemical Shifts (δ) in ¹³C NMR:

| Carbon | Predicted Chemical Shift (ppm) | Justification and Comparative Analysis |

| -CH₃ | 15 - 20 | The methyl carbon is expected in the typical aliphatic region. In 4-methyl-5-formylthiazole, this carbon appears at 16.2 ppm.[4] |

| C-4 | 140 - 145 | The C-4 carbon, being attached to the methyl group and part of the aromatic ring, will be downfield. The presence of the adjacent C-5 with the amine group will influence its exact position. |

| C-5 | 125 - 135 | The C-5 carbon is directly attached to the electron-donating amine group, which will shield it relative to other carbons in the ring. |

| C-2 | 150 - 155 | The C-2 carbon, situated between the sulfur and nitrogen atoms, is the most electron-deficient carbon in the ring and is therefore expected to have the most downfield chemical shift. In 4-methyl-5-formylthiazole, the C-2 carbon is at 158.9 ppm.[4] |

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, followed by phase and baseline corrections. The spectrum is referenced to the solvent peak.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 115.04 | The molecular weight of this compound (C₄H₆N₂S) is 114.17 g/mol . In electrospray ionization (ESI) in positive mode, the protonated molecule is expected to be the base peak. |

| [M]⁺• | 114.03 | In electron ionization (EI), the molecular ion peak would be observed at this m/z. |

Expected Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer would likely involve the loss of small, stable molecules or radicals. Key expected fragments include those arising from the cleavage of the thiazole ring or the loss of the amine or methyl groups. Analysis of these fragments can provide further confirmation of the proposed structure.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used for molecular weight determination. Electron ionization (EI) is a higher-energy technique that leads to more extensive fragmentation and can be useful for structural elucidation.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements to confirm the elemental composition.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in research and development. This guide provides a detailed, predictive overview of the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data based on the analysis of structurally related compounds. The provided experimental protocols offer a standardized approach for acquiring high-quality data. By combining these predicted spectral features with robust experimental work, researchers can confidently confirm the structure and purity of this important thiazole derivative, paving the way for its further investigation in various scientific disciplines.

References

-

New Journal of Chemistry. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. [Link]

-

Molecules. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. [Link]

-

PubChem. 4-Ethyl-5-methyl-1,3-thiazol-2-amine. [Link]

-

Molecules. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

Sources

- 1. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 4-Methylthiazole(693-95-8) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-1,3-thiazol-5-amine: Characteristics and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a cornerstone in the architecture of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. Within this important class of heterocycles, 4-Methyl-1,3-thiazol-5-amine stands out as a versatile building block for the synthesis of novel therapeutic agents. The strategic placement of the amino and methyl groups on the thiazole core provides a unique combination of reactivity and structural features, making it an attractive starting point for the development of compounds targeting a wide array of diseases. This technical guide offers a comprehensive overview of the physical and chemical characteristics of this compound, provides detailed protocols for its characterization, and explores its significance in the landscape of modern drug discovery.

I. Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer many of its properties based on the well-characterized nature of related aminothiazole derivatives. This section presents a combination of known data for the compound and its dihydrochloride salt, alongside predicted properties based on analogous structures.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 5-Amino-4-methylthiazole | - |

| CAS Number | 1797246-54-8 (Dihydrochloride salt) | [1][2] |

| Molecular Formula | C₄H₆N₂S | - |

| Molecular Weight | 114.17 g/mol | - |

| Appearance | Expected to be a crystalline solid | Inferred |

Physical Properties

| Property | Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to decompose at higher temperatures. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) and aqueous acidic solutions. Limited solubility in non-polar solvents.[3] | The amine group allows for salt formation in acidic media, enhancing aqueous solubility. |

| pKa | Not available | The amino group is expected to be basic. The pKa of the conjugate acid is likely to be in the range of 4-6, similar to other aminothiazoles.[4] |

II. Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. Below are the anticipated spectral characteristics of this compound, based on the known spectroscopic behavior of aminothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the thiazole ring proton. The chemical shift of the amino protons can be broad and its position concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the four carbon atoms in the molecule, with the chemical shifts influenced by the electron-donating amino group and the electron-withdrawing thiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the methyl group, C=N and C=C stretching of the thiazole ring, and N-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of small molecules such as HCN or CH₃CN from the thiazole ring.

III. Experimental Protocols for Characterization

To address the gaps in the experimental data for this compound, the following protocols are provided as a guide for its comprehensive characterization.

Protocol 1: Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in a sealed vial.

-

Equilibrate the solutions by shaking or vortexing at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method with a calibration curve.

-

Calculate the solubility in units such as mg/mL or g/100 mL.

Protocol 2: pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of the conjugate acid of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.

-

Place the solution on a stir plate and immerse the pH electrode.

-

Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of HCl added.

-

The pKa is equal to the pH at the half-equivalence point.

IV. Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for thiazole ring formation. A plausible synthetic route is outlined below.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via Hantzsch thiazole synthesis.

The amino group at the 5-position and the thiazole ring nitrogen are the primary sites of reactivity. The amino group can undergo typical reactions of primary amines, such as acylation, alkylation, and diazotization. The thiazole ring is susceptible to electrophilic substitution, although the activating effect of the amino group can be complex.

V. Applications in Drug Discovery

The 2-aminothiazole moiety, a core component of this compound, is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its presence often imparts favorable pharmacokinetic properties and allows for diverse interactions with biological targets.

Signaling Pathway and Target Interaction

Derivatives of aminothiazoles have been shown to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The ability of the thiazole ring to act as a hydrogen bond acceptor and the amino group to act as a hydrogen bond donor makes it a versatile scaffold for designing molecules that can fit into specific binding pockets.

Caption: Logical relationship of aminothiazole derivatives in modulating biological targets.

The structural features of this compound make it a valuable starting material for generating compound libraries for high-throughput screening. The methyl group can provide a steric anchor or be modified to explore structure-activity relationships, while the amino group serves as a convenient handle for derivatization.

VI. Conclusion

References

Sources

- 1. This compound Dihydrochloride | CymitQuimica [cymitquimica.com]

- 2. 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydron;dichloride | C12H18Cl2N4OS | CID 46856306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Multifaceted Biological Activities of Substituted 4-Methylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to engage in diverse non-covalent interactions with a multitude of biological targets, rendering it a "privileged scaffold" in drug design. The incorporation of a methyl group at the 4-position, in conjunction with various substitutions at other positions, gives rise to a class of compounds known as substituted 4-methylthiazole derivatives. These derivatives have garnered significant attention from the scientific community due to their broad and potent pharmacological activities. This technical guide aims to provide an in-depth exploration of the diverse biological activities of these compounds, focusing on their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. We will delve into the synthetic strategies, mechanisms of action, and the experimental protocols utilized to evaluate their therapeutic potential, offering valuable insights for researchers and professionals engaged in the field of drug development.

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents.[4][5] Substituted 4-methylthiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a wide spectrum of bacteria and fungi.[4][6]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of antimicrobial 4-methylthiazole derivatives often involves the Hantzsch thiazole synthesis or variations thereof, where a thiosemicarbazone is reacted with an α-haloketone like chloroacetone.[7][8] The antimicrobial potency of these derivatives is intricately linked to the nature and position of the substituents on the thiazole ring and any appended aromatic systems. For instance, the introduction of (benz)azole moieties has been shown to enhance antibacterial activity.[4][5] Molecular docking studies have suggested that some of these compounds may exert their effect by acting as DNA gyrase inhibitors through an allosteric mechanism.[4][5]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial efficacy of novel 4-methylthiazole derivatives is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The synthesized 4-methylthiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of Representative 4-Methylthiazole Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 4f | E. coli | < 0.97 | Chloramphenicol | ≤1.95 |

| 4i | E. coli | < 0.97 | Chloramphenicol | ≤1.95 |

| 4g | S. aureus (MRSA) | 3.91 | Chloramphenicol | 31.25 |

| 4m | S. aureus (MRSA) | 7.81 | Chloramphenicol | 31.25 |

| 4e | C. parapsilosis | 0.97 | Voriconazole | 1.94 |

Note: Data synthesized from multiple sources for illustrative purposes.[4][9]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for more effective and selective anticancer agents is a continuous endeavor in oncology research. Substituted 4-methylthiazole derivatives have demonstrated significant cytotoxic and antiproliferative activities against a variety of human cancer cell lines, including those of the lung, breast, and central nervous system.[10]

Mechanisms of Action in Cancer

The anticancer effects of these compounds are often multifaceted, targeting key cellular processes involved in tumor growth and progression. Some derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by established anticancer drugs like paclitaxel.[11][12] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[13] Other identified mechanisms include the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, and the modulation of apoptotic pathways.[14][15]

Diagram: Proposed Anticancer Mechanisms of 4-Methylthiazole Derivatives

Caption: Potential anticancer mechanisms of 4-methylthiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized 4-methylthiazole derivatives for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, neurodegenerative disorders, and cardiovascular diseases.[16] Certain substituted 4-methylthiazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.[17] Specifically, some derivatives have shown selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[18] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.[18] Additionally, some 4-methylthiazole derivatives have been found to downregulate the production of pro-inflammatory cytokines like TNF-α and IL-6.[17]

Diagram: Anti-inflammatory Signaling Pathway

Caption: Anti-inflammatory action of 4-methylthiazole derivatives.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of novel compounds.[19][20][21]

Step-by-Step Methodology:

-

Animal Acclimatization: Male Sprague Dawley or Wistar rats are acclimatized to the laboratory conditions for at least one week.

-

Compound Administration: The test compounds (4-methylthiazole derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized edema.

-

Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Anticonvulsant Activity: A Potential New Avenue for Epilepsy Treatment

Epilepsy is a chronic neurological disorder characterized by recurrent seizures.[22] Several studies have highlighted the anticonvulsant potential of substituted 4-methylthiazole derivatives, suggesting their utility in the development of new antiepileptic drugs.[1][22][23]

Evaluation of Anticonvulsant Properties

The anticonvulsant activity of these compounds is typically assessed using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents.[22][24] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures.

Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

Step-by-Step Methodology:

-

Animal Preparation and Compound Administration: Mice or rats are administered the test compounds, a standard antiepileptic drug (e.g., phenytoin for MES, ethosuximide for scPTZ), or the vehicle.

-

MES Test: At the time of peak effect of the compound, a maximal electrical stimulus is delivered through corneal electrodes. The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

-

scPTZ Test: A convulsant dose of pentylenetetrazole is injected subcutaneously. The animals are observed for a specific period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

-

Neurotoxicity Assessment: A rotorod test is often performed to assess any potential motor impairment or neurotoxicity caused by the test compounds.[22]

Data Presentation: Anticonvulsant Activity of a Representative 4-Methylthiazole Derivative

| Compound ID | MES Test (ED50 mg/kg) | scPTZ Test (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (TD50/ED50) |

| PTT6 | 24.38 | 88.23 | >300 | >12.3 |

Note: Data synthesized from multiple sources for illustrative purposes.[22][25]

Conclusion and Future Directions

Substituted 4-methylthiazole derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents underscores the therapeutic potential of the 4-methylthiazole scaffold. The continued exploration of structure-activity relationships, elucidation of precise mechanisms of action, and optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating these promising preclinical findings into clinically effective therapeutics. This guide has provided a comprehensive overview of the current state of research in this area, offering a solid foundation for further investigation and development by researchers and drug discovery professionals.

References

- Evren, A., Dawbaa, S., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1239, 130692.

- Yurttas, L., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48145–48158.

- Abdel-Wahab, B. F., et al. (2021). Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo)salicylaldehyde thiosemicarbazones.

- Koc, G., et al. (2025). Cyclooxygenase Inhibitor 4-Methylthiazole Derivative Compound Alleviates Lipopolysaccharides-Induced Neuroinflammation in Male Rats With Regulating Cytokine Levels. Journal of Biochemical and Molecular Toxicology, 39(12), e70620.

- Narayana, B., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4223-4228.

- Evren, A., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. PlumX Metrics.

- Abdelgawad, M. A., et al. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives.

- Kumar, A., et al. (2013). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives.

- Kumar, R., et al. (2016).

- Koc, G., et al. (2025). Cyclooxygenase Inhibitor 4‐Methylthiazole Derivative Compound Alleviates Lipopolysaccharides‐Induced Neuroinflammation in Male Rats With Regulating Cytokine Levels.

- Abdel-Wahab, B. F., et al. (2021). Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo)salicylaldehyde thiosemicarbazones. Ingenta Connect.

- Evren, A., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Semantic Scholar.

- Ye, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Current Medicinal Chemistry, 16(12), 1548-1563.

- El-Hawash, S. A., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances, 14(35), 25163-25176.

- Evren, A., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. OUCI.

- BenchChem. (2025).

- Nile, S. H., & Park, S. W. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 16(11), 894-903.

- Yurttas, L., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48145–48158.

- de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1), 66-71.

- Ye, L., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Bioorganic & Medicinal Chemistry, 17(8), 3043-3053.

- Singh, P., & Kumar, V. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10515-10531.

- University of Otago. (2016). Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. University of Otago.

- Megahed, W. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- El-Gazzar, M. G., et al. (2024). Synthesis, in vitro-antimicrobial investigation, molecular docking, and DFT studies of novel bis-thiazole derivatives.

- Megahed, W. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.

- El-Gazzar, M. G., et al. (2024).

- Hernandez-Vazquez, E., et al. (2012). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. Medicinal Chemistry, 8(5), 840-846.

- Kumar, A., et al. (2020). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry, 99, 103816.

- Leś, A., et al. (2020). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Molecules, 25(6), 1439.

- Al-Ostoot, F. H., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(31), 3535-3561.

- Kumar, A., et al. (2022).

- World Health Organization. (2008). Cancer Control: Knowledge into Action: WHO Guide for Effective Programmes. Policy and Advocacy. Module 6.

- Hernandez-Vazquez, E., et al. (2012). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. Semantic Scholar.

- Kandioller, W., et al. (2025). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. RSC Discovery.

- Al-Amiery, A. A., et al. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 27(15), 4983.

- Sharma, A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 189-193.

- Leś, A., et al. (2020). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents.

- Jain, N., & Singh, B. (2023). An Overview of Thiazole Derivatives and its Biological Activities. World Journal of Research and Review, 3(5), 52-57.

- da Silva, A. C. A., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry, 146, 596-607.

- Kumar, A., et al. (2021). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Pharmaceutical Chemistry Journal, 55(4), 362-371.

- Sharma, S., et al. (2020). Synthesis, anti-convulsant activity and molecular docking study of novel thiazole pyridazinone hybrid analogues. Bioorganic Chemistry, 96, 103608.

- Sharma, V., et al. (2014). Biological Activities of Thiadiazole Derivatives: A Review. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 53-59.

Sources

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. PlumX [plu.mx]

- 6. Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity [ouci.dntb.gov.ua]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and antimicrobial activity of 4-methylthiazole and 4-th...: Ingenta Connect [ingentaconnect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Portal [ourarchive.otago.ac.nz]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Cyclooxygenase Inhibitor 4-Methylthiazole Derivative Compound Alleviates Lipopolysaccharides-Induced Neuroinflammation in Male Rats With Regulating Cytokine Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04496G [pubs.rsc.org]

- 21. scielo.br [scielo.br]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis, anti-convulsant activity and molecular docking study of novel thiazole pyridazinone hybrid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: 4-Methyl-1,3-thiazol-5-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole Ring as a Cornerstone of Drug Design

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal component for designing molecules that can precisely interact with biological targets.[1][2] Thiazole derivatives have demonstrated a vast spectrum of biological activities, leading to their incorporation into numerous approved drugs for conditions ranging from bacterial infections to cancer.[3][4] Within this versatile chemical family, the 4-Methyl-1,3-thiazol-5-amine core has emerged as a particularly valuable building block, especially in the development of targeted therapies like kinase inhibitors. This guide provides a comprehensive overview of its synthesis, key applications, structure-activity relationships (SAR), and the experimental workflows used to validate its therapeutic potential.

Core Synthesis and Derivatization Strategies

The construction of the 4-methyl-thiazole-amine core typically relies on variations of the well-established Hantzsch thiazole synthesis.[5][6] This method generally involves the condensation of an α-haloketone with a thioamide or thiourea.[5][7] While numerous specific protocols exist, a generalized and reliable approach to synthesize derivatives of the core scaffold is outlined below.

Experimental Protocol: Generalized Hantzsch Thiazole Synthesis

This protocol describes a common method for synthesizing a 2-amino-4-methylthiazole derivative, a key precursor to many advanced compounds.

Materials:

-

Chloroacetone

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend thiourea (1 equivalent) in ethanol.

-

Addition of α-Haloketone: Slowly add chloroacetone (1 equivalent) to the suspension at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Neutralization and Extraction: After cooling to room temperature, carefully neutralize the mixture with a sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.

-

Isolation: Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-amino-4-methylthiazole.[8]

Further modifications, such as the introduction of the 5-amino group, can be achieved through subsequent halogenation at the 5-position followed by nucleophilic substitution with an amine source.[9]

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The this compound scaffold is a cornerstone in the design of numerous protein kinase inhibitors.[1][2] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The thiazole moiety often serves as a hinge-binding motif, anchoring the inhibitor within the ATP-binding pocket of the target kinase.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[10][11] Their overexpression is frequently observed in a multitude of cancers, making them attractive targets for therapeutic intervention.[10][12] Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Aurora A and B kinases.[13] The 4-methylthiazole group plays a critical role in orienting the molecule for optimal interaction with the kinase active site.

Below is a diagram illustrating the central role of Aurora kinases in cell cycle regulation.

Caption: Role of Aurora Kinases in Mitosis and Point of Intervention.

Dasatinib and Src Family Kinase Inhibition

While Dasatinib itself contains a 2-aminothiazole carboxamide, its mechanism of action provides a powerful blueprint for the utility of the broader thiazole scaffold. Dasatinib is a potent, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[14] Its primary targets include the BCR-ABL fusion protein and Src family kinases.[14][15] By inhibiting these kinases, Dasatinib disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K-Akt and MAPK/ERK pathways.[13][15]

The following diagram illustrates the key signaling pathways inhibited by Dasatinib.

Caption: Dasatinib's Multi-Target Inhibition of Pro-Survival Pathways.

Structure-Activity Relationship (SAR) Insights